molecular formula C22H30N2O4S B216279 N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide

N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide

Cat. No.: B216279
M. Wt: 418.6 g/mol
InChI Key: JITJTUADWAPYFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, a phenyl ring, and a phenoxybutanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes:

    Formation of the sulfonamide group: This step involves the reaction of 4-aminophenyl sulfonamide with dipropylamine under controlled conditions to form the dipropylamino sulfonyl derivative.

    Attachment of the phenoxybutanamide moiety: The next step involves the reaction of the dipropylamino sulfonyl derivative with 4-phenoxybutanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl and phenoxy derivatives.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenyl and phenoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenoxybutanamide
  • N-{4-[(diethylamino)sulfonyl]phenyl}-4-phenoxybutanamide
  • N-{4-[(dipropylamino)sulfonyl]phenyl}-4-butoxybutanamide

Comparison:

  • N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
  • Compared to N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenoxybutanamide , the dipropylamino group provides increased hydrophobicity and potential for stronger interactions with hydrophobic pockets in proteins.
  • The phenoxy group in This compound offers additional sites for substitution and functionalization, enhancing its versatility in chemical synthesis.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4-phenoxybutanamide

InChI

InChI=1S/C22H30N2O4S/c1-3-16-24(17-4-2)29(26,27)21-14-12-19(13-15-21)23-22(25)11-8-18-28-20-9-6-5-7-10-20/h5-7,9-10,12-15H,3-4,8,11,16-18H2,1-2H3,(H,23,25)

InChI Key

JITJTUADWAPYFJ-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2

Origin of Product

United States

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